molecular formula C9H8BrClO B2372695 2-(4-Bromo-3-chlorophenyl)propanal CAS No. 1781071-94-0

2-(4-Bromo-3-chlorophenyl)propanal

Cat. No.: B2372695
CAS No.: 1781071-94-0
M. Wt: 247.52
InChI Key: GELVYUXIFPYSAK-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenyl)propanal is an organic compound with the molecular formula C9H8BrClO. It is a derivative of propanal, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chlorophenyl)propanal typically involves the bromination and chlorination of a suitable phenylpropanal precursor. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced techniques to control reaction parameters and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chlorophenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-3-chlorophenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chlorophenyl)propanal involves its interaction with various molecular targets, depending on its application. For instance, in biological systems, it may act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-chlorophenyl)ethanal
  • 2-(4-Bromo-3-chlorophenyl)butanal
  • 2-(4-Bromo-3-chlorophenyl)pentanal

Uniqueness

2-(4-Bromo-3-chlorophenyl)propanal is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromine and chlorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-bromo-3-chlorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELVYUXIFPYSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781071-94-0
Record name 2-(4-bromo-3-chlorophenyl)propanal
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